molecular formula C10H10ClN3O2 B12090356 Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 134044-64-7

Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B12090356
CAS No.: 134044-64-7
M. Wt: 239.66 g/mol
InChI Key: PYDBGUDFAXBQKO-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with chloro (Cl) and methyl (CH₃) groups at positions 5 and 7, respectively, and an ethyl carboxylate ester at position 2. This compound is synthesized via cyclocondensation of 2-aminoimidazole hemisulfate with ethyl acetoacetate in acetic acid, followed by chlorination using phosphorus oxychloride (POCl₃) to introduce the chloro group . It serves as a key intermediate in medicinal chemistry, particularly in the development of inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target .

Properties

CAS No.

134044-64-7

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-9(15)7-5-14-8(11)4-6(2)12-10(14)13-7/h4-5H,3H2,1-2H3

InChI Key

PYDBGUDFAXBQKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=NC2=N1)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2-aminopyrimidine with ethyl chloroacetate in the presence of a base, followed by cyclization with a chlorinating agent to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyrimidines, depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate exhibits several biological activities that make it a focus of pharmacological research:

  • Anticancer Properties : Research indicates that compounds similar to this compound can inhibit tumor growth through mechanisms such as apoptosis induction and modulation of cell signaling pathways. A study demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.
  • Cholinesterase Inhibition : Preliminary studies have shown that this compound may inhibit human butyrylcholinesterase (hBChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease. The IC₅₀ values obtained in these studies indicate its potential effectiveness in cholinergic dysfunction conditions.
  • Antimicrobial Activity : Initial screenings suggest that this compound may possess antimicrobial properties against specific bacterial strains. However, further research is required to establish its efficacy across a broader range of pathogens.

Anticancer Mechanism Investigation

A comprehensive study published in RSC Advances highlighted the anticancer activity of imidazo[1,2-a]pyrimidine derivatives, including this compound. The study found that these compounds could trigger apoptotic pathways in cancer cells, indicating their potential as lead structures for new anticancer drugs.

Cholinesterase Inhibition Study

A recent investigation into the inhibitory effects on cholinesterases revealed that this compound demonstrated a notable IC₅₀ value against hBChE. This finding supports its potential application in treating Alzheimer's disease and other cholinergic dysfunctions.

Antimicrobial Properties Exploration

A study assessed the antimicrobial activity of various imidazo[1,2-a]pyrimidine derivatives against clinical isolates of Gram-positive and Gram-negative bacteria. While some derivatives showed promising results, this compound required further exploration to confirm its efficacy.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cellsRSC Advances
Cholinesterase InhibitionInhibits human butyrylcholinesterase (hBChE)Recent Study
AntimicrobialInitial screenings indicate potential activityOngoing Research

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Variations in Imidazo[1,2-a]pyrimidine Derivatives

The pharmacological and physicochemical properties of imidazo[1,2-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Structural Differences Biological Activity/Application Synthesis Highlights
Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate Cl (5), CH₃ (7), COOEt (2) Chloro and methyl groups enhance lipophilicity PfDHODH inhibition (antimalarial) Chlorination with POCl₃
Ethyl 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate CH₂CH₃ (6), OCH₃ (7), CH₃ (5), COOEt (2) Methoxy group increases solubility Potential sedative/hypnotic agent Hydrazine hydrate reflux
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate CH₃ (5), COOEt (2) Pyridine core (6-membered) vs. pyrimidine FXa inhibitors (antithrombotic) Condensation with 3-bromo-2-oxo-propionic ester
Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate Cl (5), morpholine (7), COOEt (2) Pyrazolo core and morpholine substituent Biologically active (unspecified) Sodium borohydride reduction

Impact of Core Heterocycle Modifications

  • Imidazo[1,2-a]pyrimidine vs.
  • Pyridine vs. Pyrimidine Cores : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate (6-membered pyridine) exhibits a larger dihedral angle between fused rings (1.4°) compared to pyrimidine analogs, affecting molecular planarity and target binding .

Substituent Effects on Physicochemical Properties

  • Chloro vs. Methoxy Groups : The chloro substituent in the target compound enhances electronegativity and lipophilicity, favoring membrane penetration, while methoxy groups (e.g., in ethyl 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate) improve aqueous solubility .

Biological Activity

Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate (CAS No. 134044-64-7) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C10H10ClN3O2
  • Molecular Weight : 227.66 g/mol
  • Structure : The compound features a chlorinated imidazo-pyrimidine core, which is crucial for its biological interactions.

Research indicates that imidazo[1,2-a]pyrimidines exhibit various mechanisms of action, primarily through the inhibition of key signaling pathways involved in cancer progression:

  • Inhibition of Wnt/β-catenin Signaling : Compounds in this class have been shown to inhibit Wnt signaling pathways, which are often dysregulated in cancers such as colorectal cancer. A study demonstrated that derivatives could inhibit cell lines (HT-29 and Caco-2) associated with colon cancer, leading to apoptosis through cytochrome c release and caspase activation .
  • EGFR Inhibition : this compound has shown potential as an inhibitor of the epidermal growth factor receptor (EGFR), a target in various cancers. In vitro assays revealed that related compounds exhibited IC50 values ranging from submicromolar to low micromolar concentrations against EGFR phosphorylation, indicating strong inhibitory activity .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PANC-1 (pancreatic cancer). The antiproliferative effects were linked to cell cycle arrest and increased apoptosis markers such as caspase 3 activation .

Study on Anticancer Activity

A notable study evaluated the anticancer properties of imidazo[1,2-a]pyrimidine derivatives, including this compound. The findings included:

  • Cell Lines Tested : A549, MCF-7, HT29
  • Key Results :
    • Significant inhibition of cell growth was observed with IC50 values ranging from 0.5 to 5 µM.
    • Induction of apoptosis was confirmed via flow cytometry and Western blotting for apoptosis-related proteins.
Cell LineIC50 (µM)Mechanism of Action
A5492.2EGFR inhibition
MCF-73.0Apoptosis induction
HT294.5Wnt pathway inhibition

Enzyme Inhibition Study

Another study focused on the compound's role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurodegenerative diseases. The study reported:

  • Inhibition Rate : Compounds similar to this compound showed over 70% inhibition at concentrations below 10 µM.
  • Potential Applications : This activity suggests a role in modulating sphingolipid metabolism and potential therapeutic applications in Alzheimer's disease.

Summary of Findings

The biological activity of this compound is characterized by:

  • Anticancer Properties : Effective against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : Promising candidate for inhibiting sphingomyelinases, with implications for neurodegenerative disease treatment.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate?

The compound is synthesized via a multi-step process:

  • Step 1: Condensation of 2-aminoimidazole hemisulfate with ethyl acetoacetate in refluxing glacial acetic acid to yield 5-hydroxy-7-methylimidazo[1,2-a]pyrimidine.
  • Step 2: Chlorination using phosphorus oxychloride (POCl₃) to substitute the hydroxyl group with chlorine, forming 5-chloro-7-methylimidazo[1,2-a]pyrimidine.
  • Step 3: Conjugation with amines (e.g., 2-aminonaphthalene) to introduce functional groups at the 2-position. Yield optimization involves controlling reaction time, temperature, and stoichiometric ratios .

Q. How is the structural confirmation of this compound achieved?

Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and molecular framework.
  • Infrared Spectroscopy (IR): Identification of functional groups (e.g., ester carbonyl, C-Cl bonds).
  • X-ray Crystallography: Resolving crystal packing, hydrogen-bonding networks (e.g., C–H···O/N interactions), and planar geometry of fused rings. For example, dihedral angles between fused rings are typically <2°, ensuring minimal distortion .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during chlorination?

Regioselectivity in the chlorination step (hydroxyl → chlorine substitution) is influenced by:

  • Reagent Choice: POCl₃ is preferred for its electrophilic character and compatibility with aromatic systems.
  • Catalysis: Adding catalytic DMAP or using excess POCl₃ improves reaction efficiency.
  • Temperature Control: Reflux conditions (100–110°C) ensure complete conversion while minimizing side reactions like over-chlorination .

Q. How can crystallinity be optimized for X-ray diffraction studies?

Key methodologies include:

  • Solvent Selection: Slow evaporation of ethyl acetate or cyclohexane solutions promotes gradual crystal growth.
  • Temperature Gradients: Cooling hot saturated solutions enhances nucleation.
  • Additives: Trace amounts of co-solvents (e.g., acetone) modify crystal packing. For instance, intermolecular C–H···O hydrogen bonds in the title compound form inversion dimers, stabilizing the lattice .

Q. What role does this compound play in bioisosteric drug design?

The imidazo[1,2-a]pyrimidine scaffold serves as a bioisostere for purine analogs, enabling:

  • Enzyme Inhibition: Modifications at the 2-carboxylate and 5-chloro positions enhance binding to targets like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria drug target.
  • SAR Studies: Substituting the 7-methyl group with aryl/heteroaryl groups improves potency and selectivity. For example, trifluoromethylphenyl derivatives show enhanced antimalarial activity .

Methodological Considerations

  • Contradictions in Data: While emphasizes POCl₃ for chlorination, alternative methods (e.g., SOCl₂) may require re-evaluation for scalability and safety.
  • Analytical Cross-Validation: Combine mass spectrometry (HRMS) with diffraction data to confirm molecular weight and purity, especially for derivatives with complex substituents .

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